molecular formula C19H15ClO6 B11483743 6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate

6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate

Cat. No.: B11483743
M. Wt: 374.8 g/mol
InChI Key: DQYKRZNAVGNKBE-UHFFFAOYSA-N
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Description

6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 6-chloro-4H-chromen-4-one.

    Condensation Reaction: The first step involves a condensation reaction between 2,5-dimethoxybenzaldehyde and 6-chloro-4H-chromen-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 6-chloro-2-(2,5-dimethoxyphenyl)-4H-chromen-4-one.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and appropriate solvents like dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride
  • 6-chloro-2-(2,5-dimethoxyphenyl)-4H-chromen-4-one

Uniqueness

6-chloro-2-(2,5-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H15ClO6

Molecular Weight

374.8 g/mol

IUPAC Name

[6-chloro-2-(2,5-dimethoxyphenyl)-4-oxochromen-3-yl] acetate

InChI

InChI=1S/C19H15ClO6/c1-10(21)25-19-17(22)13-8-11(20)4-6-16(13)26-18(19)14-9-12(23-2)5-7-15(14)24-3/h4-9H,1-3H3

InChI Key

DQYKRZNAVGNKBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(OC2=C(C1=O)C=C(C=C2)Cl)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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